molecular formula C11H8ClFN2O3 B8438652 Ethyl 3-(3-chloro-2-fluorophenyl)-2-diazo-3-oxopropanoate

Ethyl 3-(3-chloro-2-fluorophenyl)-2-diazo-3-oxopropanoate

Cat. No. B8438652
M. Wt: 270.64 g/mol
InChI Key: HHFBEKKJROXFDI-UHFFFAOYSA-N
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Patent
US08653079B2

Procedure details

Ethyl 3-(3-chloro-2-fluorophenyl)-3-oxopropanoate (1.30 g, 5.31 mmol), triethylamine (0.618 g, 6.11 mmol, 1.15 equiv), and 4-acetamidobenzenesulfonyl azide (1.40 g, 5.85 mmol, 1.1 equiv) were combined in acetonitrile (15 mL). After stirred at ambient temperature for 30 minutes, the mixture was concentrated in vacuo and the residue was treated with sodium hydroxide (25 mL, 2 M aqueous) and extracted with twice chloroform. The combined organic extracts were washed once with brine, dried with sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel gradient chromatography (100:0 to 40:60; hexanes:ethyl acetate), providing the titled compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.618 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:16])=[C:4]([C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.C(NC1C=CC(S([N:37]=[N+:38]=[N-])(=O)=O)=CC=1)(=O)C>C(#N)C>[Cl:1][C:2]1[C:3]([F:16])=[C:4]([C:8](=[O:15])[C:9](=[N+:37]=[N-:38])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)C(CC(=O)OCC)=O)F
Step Two
Name
Quantity
0.618 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with sodium hydroxide (25 mL, 2 M aqueous)
EXTRACTION
Type
EXTRACTION
Details
extracted with twice chloroform
WASH
Type
WASH
Details
The combined organic extracts were washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel gradient chromatography (100:0 to 40:60; hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)C(C(C(=O)OCC)=[N+]=[N-])=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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